molecular formula C31H28N2O B2433649 [(1S)-1-Phenyl-3,4-dihydro-1H-isoquinolin-2-yl]-[(1R)-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl]methanone CAS No. 2216750-52-4

[(1S)-1-Phenyl-3,4-dihydro-1H-isoquinolin-2-yl]-[(1R)-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl]methanone

Cat. No. B2433649
CAS RN: 2216750-52-4
M. Wt: 444.578
InChI Key: CAQGZNDDACGLPT-RNPORBBMSA-N
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Description

This compound is an intermediate in the synthesis of solifenacin , a medication used to treat overactive bladder. It’s formed by reacting quinuclidin-3-ol and bis(aryl) carbonate to form (3R)-1-azabicyclo[2.2.2]oct-3-yl 4-aryl carbonate, which is then treated with (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline in an inert atmosphere to form a Solifenacin base .


Synthesis Analysis

The synthesis of this compound involves the reaction of (1S)-1-phenyl-3,4-dihydro-2(1H)-isoquinoline with carbon dioxide and an alkylation reagent R-LG in the presence of an organic solvent .


Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The exact molecular structure is not provided in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 444.567, a density of 1.2±0.1 g/cm3, a boiling point of 609.8±55.0 °C at 760 mmHg, and a flash point of 255.5±23.9 °C .

Scientific Research Applications

Potential Therapeutic Applications

A study by Bonilla-Castañeda et al. (2022) synthesized a derivative structurally similar to the compound , exhibiting properties like potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulation. This suggests potential therapeutic applications for similar compounds, including the one you mentioned (Bonilla-Castañeda et al., 2022).

Antimicrobial Activity

Rao et al. (2020) synthesized derivatives of a similar compound and evaluated them for antibacterial activity. The results indicated good activity profiles, especially for compounds with bromine substitution, suggesting antimicrobial potentials for related compounds (Rao et al., 2020).

Novel Synthetic Processes

Potikha et al. (2010) proposed a novel method for preparing azolo[b]isoquinolines, which can be related to the synthesis of the compound you're interested in. This research highlights innovative approaches in the synthesis of complex organic compounds, which could be applicable to your compound of interest (Potikha et al., 2010).

Electroluminescence and Photophysical Properties

Nagarajan et al. (2014) investigated the electroluminescence behaviour of π-conjugated imidazole–isoquinoline derivatives, a study which can provide insights into the photophysical properties of structurally similar compounds like the one you mentioned. These findings are significant for developing materials with specific optical properties (Nagarajan et al., 2014).

properties

IUPAC Name

[(1R)-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl]-[(1S)-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28N2O/c34-31(32-21-19-23-11-7-9-17-27(23)29(32)25-13-3-1-4-14-25)33-22-20-24-12-8-10-18-28(24)30(33)26-15-5-2-6-16-26/h1-18,29-30H,19-22H2/t29-,30+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQGZNDDACGLPT-RNPORBBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CC=C21)C3=CC=CC=C3)C(=O)N4CCC5=CC=CC=C5C4C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H](C2=CC=CC=C21)C3=CC=CC=C3)C(=O)N4CCC5=CC=CC=C5[C@@H]4C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1R)-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl]-[(1S)-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl]methanone

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